molecular formula C24H28O3 B1668563 CH 55 CAS No. 110368-33-7

CH 55

Cat. No.: B1668563
CAS No.: 110368-33-7
M. Wt: 364.5 g/mol
InChI Key: FOUVTBKPJRMLPE-FMIVXFBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ch 55 is synthesized through a series of chemical reactions involving the condensation of 3,5-di-tert-butylbenzaldehyde with 4-formylbenzoic acid . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain this compound with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Ch 55 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does CH55 exert its biological effects?

A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]

Q2: Which RAR subtypes does CH55 preferentially bind to?

A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.

Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?

A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]

Q4: What are the downstream effects of CH55 binding to RARs?

A4: CH55, upon binding to RARs, can induce various downstream effects, including:

  • Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.
  • Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]
  • Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []
  • Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]

Q5: What is the molecular formula and weight of CH55?

A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.

Q6: How do structural modifications of CH55 affect its activity?

A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]

Q7: What in vitro models have been used to study CH55 activity?

A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]

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